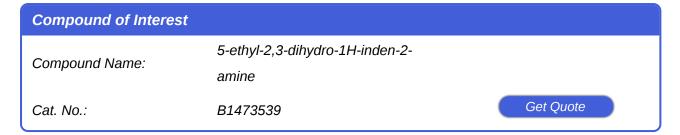


A Comparative Pharmacological Guide to Monoand Di-Substituted Aminoindanes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of various mono- and di-substituted aminoindanes, a class of compounds with significant interest in neuropharmacology and medicinal chemistry. The information presented herein is supported by experimental data to aid in research and development efforts.

Introduction to Aminoindanes

Aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines. They are characterized by an indane ring system with an amino group substitution. Variations in the substitution pattern on the aromatic ring and the amino group lead to a diverse range of pharmacological activities, primarily through modulation of monoamine neurotransmitter systems. This guide focuses on a selection of mono- and di-substituted aminoindanes, including 2-Aminoindane (2-AI), 5,6-Methylenedioxy-2-aminoindane (MDAI), 5-lodo-2-aminoindane (5-IAI), 5-Methoxy-2-aminoindane (5-MeO-AI), and 5-Methoxy-6-methyl-2-aminoindane (MMAI).

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities, functional activities, and metabolic stability of the selected aminoindane derivatives.



Table 1: Receptor Binding Affinities (Ki. nM)

Compo und	DAT	NET	SERT	α2A-AR	α2B-AR	α2C-AR	5-HT2B
2-Al	>10,000	>10,000	>10,000	134[1][2]	211[1][2]	41[1][2]	>10,000
MDAI	>10,000	>10,000	4,822	>10,000	>10,000	>10,000	>10,000
5-IAI	ND	ND	ND	ND	ND	ND	ND
5-MeO- Al	>10,000	>10,000	>10,000	670	1,050	1,230	890
MMAI	>10,000	>10,000	>10,000	720	1,100	1,300	650

ND: Not Determined from the available search results.

Table 2: Functional Activity - Monoamine Release (EC50,

nM)

Serotonin (5-HT) Release	
>10,000	
237	
ND	
291	
150	

Table 3: Metabolic Stability in Human Liver Microsomes (pHLM)



Compound	Metabolic Fate in pHLM	Half-life (t1/2, min)	Intrinsic Clearance (CLint, µL/min/mg)	
2-AI	Unmetabolized[1][3][4]	ND	ND	
MDAI	ND	ND	ND	
5-IAI	ND	ND	ND	
5-MeO-Al	ND	ND	ND	
MMAI	ND	ND	ND	

ND: Not Determined from the available search results. In vitro studies with pooled human liver microsomes (pHLM) showed that 2-AI was largely unmetabolized, while its N-methylated analog, NM-2-AI, underwent hydroxylation[1][3][4]. Quantitative metabolic stability data for the other listed aminoindanes were not available in the searched literature.

Experimental Protocols Radioligand Binding Assays

Receptor binding affinities are determined using radioligand binding assays with membrane preparations from cells expressing the target receptor or from brain tissue. The general protocol involves:

- Membrane Preparation: Homogenization of cells or tissues in a suitable buffer, followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
- Binding Reaction: Incubation of a fixed concentration of a specific radioligand (e.g., [³H]-ligand) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
- Separation of Bound and Free Ligand: Rapid filtration of the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.



Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assays

The ability of aminoindanes to induce the release of monoamine neurotransmitters is typically assessed using in vitro release assays with synaptosomes or cells expressing the respective monoamine transporters (DAT, NET, SERT). A common protocol is as follows:

- Preparation of Synaptosomes or Transfected Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) by homogenization and differential centrifugation. Alternatively, cell lines (e.g., HEK293) stably expressing the human monoamine transporters are used.
- Loading with Radiolabeled Neurotransmitter: The synaptosomes or cells are pre-incubated with a radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin) to allow for its uptake via the transporters.
- Initiation of Release: After washing to remove excess extracellular radiolabel, the loaded preparations are exposed to various concentrations of the test compound.
- Sample Collection and Measurement: At specific time points, the incubation is terminated, and the amount of radiolabeled neurotransmitter released into the supernatant is quantified by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is determined from the dose-response curves.

Microsomal Stability Assay

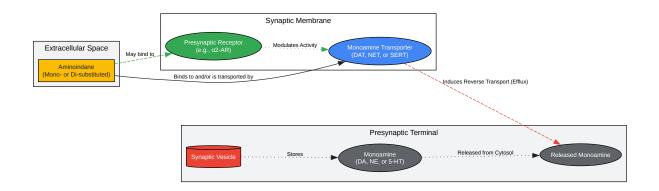
The metabolic stability of the compounds is evaluated using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The protocol generally includes:



- Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of a NADPH-regenerating system to initiate the metabolic reactions.
- Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
- Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
- Data Calculation: The half-life (t1/2) of the compound in the microsomal preparation is calculated from the rate of disappearance of the parent compound over time. The intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Mandatory Visualization Signaling Pathway of Aminoindane Action



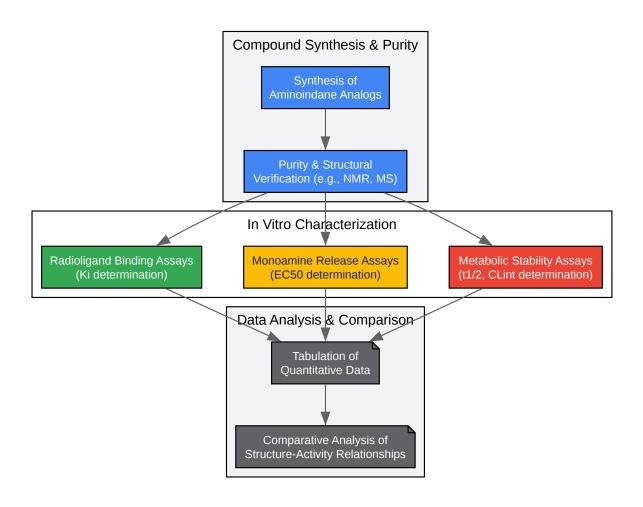


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Caption: Proposed signaling pathway for aminoindane action at the presynaptic terminal.

General Experimental Workflow for Pharmacological Characterization





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Caption: General workflow for the pharmacological characterization of aminoindanes.

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